molecular formula C19H20N2O3S B2784696 (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide CAS No. 392249-58-0

(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide

Cat. No. B2784696
CAS RN: 392249-58-0
M. Wt: 356.44
InChI Key: GDTXMSNPNDSJHY-FMQUCBEESA-N
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Description

The compound is a derivative of benzo[d]thiazol-2(3H)-imine, which is a class of organic compounds known for their diverse biological activities . The presence of the ethoxy, phenoxy, and amide groups suggest potential for interesting chemical properties and interactions.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derivatives, have been synthesized by 1,3-dipolar cycloaddition with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .

Mechanism of Action

(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide works by binding to eIF4E and preventing its interaction with the mRNA cap structure, thereby inhibiting protein synthesis. This leads to a decrease in the expression of oncogenic proteins that are involved in cancer development and progression.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cells. Additionally, this compound has been found to reduce tumor angiogenesis (the formation of new blood vessels that supply nutrients to tumors) and enhance the anti-tumor immune response.

Advantages and Limitations for Lab Experiments

(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide has several advantages for use in lab experiments, including its high potency, specificity, and low toxicity. However, this compound has a short half-life and is rapidly metabolized in vivo, which may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research on (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide. One area of interest is the development of more potent and stable analogs of this compound for use in cancer treatment. Additionally, this compound could be investigated for its potential use in other diseases where eIF4E is implicated, such as neurological disorders. Finally, further studies are needed to fully understand the mechanisms of action of this compound and its potential interactions with other cellular pathways.

Synthesis Methods

The synthesis of (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide involves the reaction of 2-amino-6-ethoxy-3-methylbenzo[d]thiazole with 3-phenoxypropionyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide has been extensively studied for its potential therapeutic applications in cancer treatment. eIF4E is overexpressed in various types of cancer, and its inhibition by this compound has been shown to reduce tumor growth and sensitize cancer cells to chemotherapy. Additionally, this compound has been investigated for its potential use in treating viral infections, as eIF4E is also involved in viral protein synthesis.

properties

IUPAC Name

N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-3-23-15-9-10-16-17(13-15)25-19(21(16)2)20-18(22)11-12-24-14-7-5-4-6-8-14/h4-10,13H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTXMSNPNDSJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)CCOC3=CC=CC=C3)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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